molecular formula C12H15NO4 B1362508 3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 51440-81-4

3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1362508
CAS No.: 51440-81-4
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is a derivative of butanoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis as a protected amino acid derivative.

Biochemical Analysis

Biochemical Properties

3-(((Benzyloxy)carbonyl)amino)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The benzyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted reactions during peptide synthesis. This compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall stability and conformation of the synthesized peptides .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The benzyloxycarbonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their activity and function. Furthermore, this compound can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which facilitate its hydrolysis and subsequent metabolism. The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as its localization within specific organelles can influence its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For instance, it may localize to the endoplasmic reticulum, where it can participate in protein synthesis and folding. The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group of butanoic acid derivatives. One common method is the reaction of butanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the benzyloxycarbonyl group.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amino acids.

    Substitution: Various substituted amino acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules. In biology, it is used in the study of enzyme-substrate interactions and protein folding. In medicine, it is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Additionally, it finds applications in the industrial production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-(((Benzyloxy)carbonyl)amino)propanoic acid: Similar structure but with one less carbon in the backbone.

    3-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar structure but with one more carbon in the backbone.

    N-Benzyloxycarbonyl-L-alanine: Similar protecting group but different amino acid.

Uniqueness: 3-(((Benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific chain length and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in peptide synthesis and other chemical processes.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307860
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51440-81-4
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-DL-beta -Homoalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 3-aminobutanoic acid (100 g, 969.75 mmol, 1.00 equiv) in water (1000 mL), followed by the addition of potassium hydroxide (136 g, 2.42 mol, 2.50 equiv) in several batches. To this was added benzyl chloroformate (247 g, 1.45 mol, 1.50 equiv) dropwise with stirring at 0-5° C. The resulting solution was stirred at 25° C. for 5 h. The reaction progress was monitored by LCMS. The resulting solution was extracted with 3×250 mL of dichloromethane and the aqueous layers were combined. The pH value of the water phase was adjusted to 3 with hydrogen chloride (2 mol/L). The precipitates were collected by filtration and dried to afford 102 g (44%) of 3-[[(benzyloxy)carbonyl]amino]butanoic acid as a white solid.
Quantity
100 g
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136 g
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1000 mL
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247 g
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Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) suspension of (+/−)-3-aminobutanoic acid (5 g; 48.5 mmol) in H2O (30 mL) was added NaOH pellets (3.88 g; 97 mmol) portionwise. The resultant mixture was stirred for 15 min to obtain a clear solution. Benzyl chloroformate (7.1 mL; 50 mmol) as a solution in acetone (30 mL) was added dropwise over 15 min. The reaction was allowed to warm to room temperature and stirred for 3.5 h. The reaction was washed twice with EtOAc (20 mL). The aqueous layer was separated and acidified to pH 2 with 6 N HCl. A precipitate formed and was collected by filtration, washed with H2O and dried in a vacuum oven to afford 3-{[(benzyloxy)carbonyl]amino}-butanoic acid as a white solid. LCMS=238.2 (M+1)+. 1H NMR (CDCl3, 500 MHz): δ 7.34-7.30 (m, 5H), 5.18 (br s, 1H), 5.10 (s, 2H), 4.15-4.10 (m, 1H), 2.59 (s, 2H), 1.27 (d, J=6.9 Hz, 3H).
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5 g
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30 mL
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7.1 mL
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30 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 3-aminobutyric acid (0.52 g), 2 mol/L aqueous sodium hydroxide solution (10 mL) and tetrahydrofuran (10 mL) was added benzyloxycarbonyl chloride (1.07 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into 2 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue (solid) was treated with n-hexane. The crystals were collected by filtration, washed with n-hexane and dried under reduced pressure to give 3-benzyloxycarbonylaminobutyric acid (0.59 g). This material was dissolved in tetrahydrofuran (5 mL). To the solution was added 1,1′-carbonylbis-1H-imidazole (0.59 g), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 28% aqueous ammonia solution (5 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with diethylether. The insoluble material was collected by filtration, washed with water and diethyl ether, and dried under reduced pressure to give 3-benzyloxycarbonylaminobutyramide (0.54 g). The obtained 3-benzyloxycarbonylaminobutyramide (76 mg) was dissolved in methanol (3 mL). To the solution was added 10% palladium-carbon powder (20 mg), and the mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (32 mg).
Quantity
0.52 g
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reactant
Reaction Step One
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10 mL
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10 mL
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1.07 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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